(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
Overview
Description
(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic acid (DCBCA) is a cyclopropanecarboxylic acid with two chlorine atoms attached to a benzene ring. It is an important organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. DCBCA has been used in the synthesis of various organic compounds and has been found to exhibit biological activity in a variety of in vivo and in vitro studies.
Scientific Research Applications
Kynurenine 3-Monooxygenase Inhibitor
UPF-648 is a potent, active site-targeting kynurenine 3-monooxygenase (KMO; kynurenine 3-hydroxylase) inhibitor . It prevents productive binding of the substrate L-kynurenine by perturbing the local active-site structure .
Neuroprotection in Huntington’s Disease
UPF-648 has been shown to protect against neurodegeneration in a murine model of Huntington’s disease . This is achieved by shifting kynurenine pathway metabolism towards enhanced neuroprotective kynurenic acid (KYNA) formation and away from the free radicals generator 3-hydroxykynurenine (3-HK) and the excitotoxic quinolinic acid (QUIN) .
Neuroprotection in Drosophila Model
In addition to the murine model, UPF-648 has also shown neuroprotective effects in a Drosophila model of Huntington’s disease . This was achieved by administering 100 μM of UPF-648 in maize media .
Kynurenine and Kynurenic Acid Levels
UPF-648 has been found to increase kynurenine and kynurenic acid levels in the brain . This effect was observed in newborn rats for up to 12 hours when administered at a dose of 30 mg/kg .
Decrease in 3-Hydroxykynurenine Levels
Along with increasing kynurenine and kynurenic acid levels, UPF-648 also decreases the levels of 3-hydroxykynurenine , a free radicals generator .
Reduction in Quinolinic Acid Levels
UPF-648 reduces the levels of quinolinic acid (QUIN) , an excitotoxic compound . This reduction contributes to its neuroprotective effects .
properties
IUPAC Name |
(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRKMOHDGFGXLN-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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